ethyl 4-benzyl-1-([1,1'-biphenyl]-4-ylcarbonyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Ethyl 4-benzyl-1-([1,1’-biphenyl]-4-ylcarbonyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
The synthesis of ethyl 4-benzyl-1-([1,1’-biphenyl]-4-ylcarbonyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate typically involves multiple steps. The general synthetic route includes the following steps:
Formation of the benzimidazole core: This is usually achieved by the condensation of o-phenylenediamine with formic acid or other aldehydes.
Introduction of the pyrrolo ring: This step involves the cyclization of the intermediate product to form the pyrrolo[1,2-a]benzimidazole structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Ethyl 4-benzyl-1-([1,1’-biphenyl]-4-ylcarbonyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate can undergo several types of chemical reactions:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the benzimidazole core.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-benzyl-1-([1,1’-biphenyl]-4-ylcarbonyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-benzyl-1-([1,1’-biphenyl]-4-ylcarbonyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, leading to its diverse biological activities . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 4-benzyl-1-([1,1’-biphenyl]-4-ylcarbonyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate can be compared with other benzimidazole derivatives such as:
- Ethyl 4-benzyl-1-(2-thienylcarbonyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate .
- 2-Phenylbenzimidazoles : Known for their anticancer activity .
- Substituted benzimidazoles : These compounds exhibit various biological activities, including antimicrobial and antiviral properties .
The uniqueness of ethyl 4-benzyl-1-([1,1’-biphenyl]-4-ylcarbonyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
853318-01-1 |
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Molecular Formula |
C35H30N2O3 |
Molecular Weight |
526.6 g/mol |
IUPAC Name |
ethyl 4-benzyl-6,7-dimethyl-1-(4-phenylbenzoyl)pyrrolo[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C35H30N2O3/c1-4-40-35(39)29-21-32(33(38)28-17-15-27(16-18-28)26-13-9-6-10-14-26)37-31-20-24(3)23(2)19-30(31)36(34(29)37)22-25-11-7-5-8-12-25/h5-21H,4,22H2,1-3H3 |
InChI Key |
JZVQZRHMTULTGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N(C3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C=C(C(=C3)C)C)CC6=CC=CC=C6 |
Origin of Product |
United States |
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